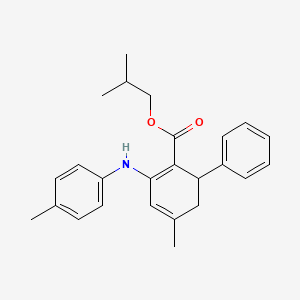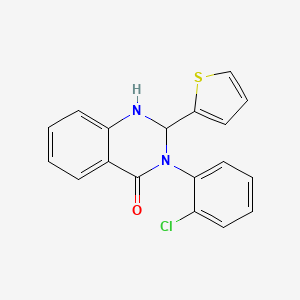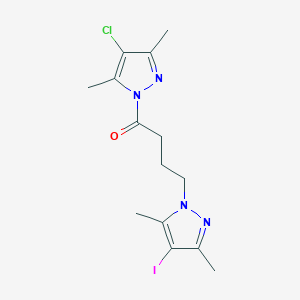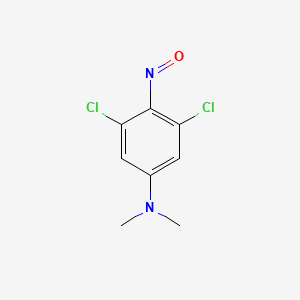
2,3-dimethyl-7-nitro-5-piperidino-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-7-nitro-5-piperidino-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-7-nitro-5-piperidino-4(3H)-quinazolinone typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Nitro Group: Nitration of the quinazolinone core can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Addition of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitro group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium dithionite in aqueous solution.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids depending on the site of oxidation.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-7-nitro-5-piperidino-4(3H)-quinazolinone depends on its specific application:
Biological Activity: The compound may interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.
Therapeutic Effects: In medicinal applications, the compound may inhibit specific enzymes or pathways involved in disease progression, leading to therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-4(3H)-quinazolinone: Lacks the nitro and piperidine groups, which may result in different biological activities.
7-Nitro-4(3H)-quinazolinone: Lacks the methyl and piperidine groups, potentially altering its chemical reactivity and biological effects.
5-Piperidino-4(3H)-quinazolinone: Lacks the nitro and methyl groups, which may influence its pharmacological properties.
Uniqueness
2,3-Dimethyl-7-nitro-5-piperidino-4(3H)-quinazolinone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, piperidine ring, and methyl groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H18N4O3 |
|---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
2,3-dimethyl-7-nitro-5-piperidin-1-ylquinazolin-4-one |
InChI |
InChI=1S/C15H18N4O3/c1-10-16-12-8-11(19(21)22)9-13(14(12)15(20)17(10)2)18-6-4-3-5-7-18/h8-9H,3-7H2,1-2H3 |
InChI Key |
KOLBZKUEMSXMEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])N3CCCCC3)C(=O)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-[(3,4-dimethoxyphenyl)carbonyl]-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11057183.png)
![Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11057191.png)
![Ethyl 6-bromo-5-hydroxy-4-(morpholin-4-ylmethyl)-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B11057192.png)

![4-(6-[3-(Trifluoromethyl)phenyl]-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine](/img/structure/B11057201.png)
![(5S)-8-oxo-N-(quinolin-6-yl)-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11057206.png)
![1-cyclohexyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11057208.png)


![4-bromo-N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B11057221.png)
![N-[4-hydroxy-9,10-dioxo-2-phenoxy-3-(piperidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide](/img/structure/B11057225.png)
![1,2-Dicyanospiro[2.5]octane-1-carboxamide](/img/structure/B11057235.png)
![3-cyclohexyl-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B11057238.png)
